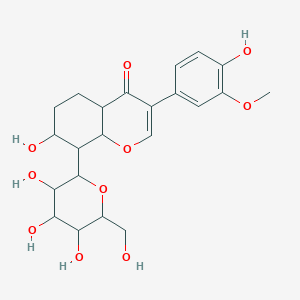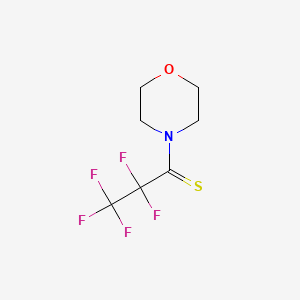![molecular formula C12H12IN3O2S B14803414 N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide](/img/structure/B14803414.png)
N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide is a complex organic compound with a molecular formula of C12H12IN3O2S This compound is characterized by the presence of an iodinated benzoyl group, a hydrazino group, a carbonothioyl group, and a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide typically involves multiple steps, starting with the iodination of benzoyl chloride to form 2-iodobenzoyl chloride. This intermediate is then reacted with hydrazine to form 2-(2-iodobenzoyl)hydrazine. The next step involves the reaction of this intermediate with carbon disulfide to form the carbonothioyl derivative. Finally, the cyclopropanecarboxamide moiety is introduced through a cyclization reaction under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The iodinated benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The iodinated benzoyl group may facilitate binding to certain enzymes or receptors, while the hydrazino and carbonothioyl groups can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(2-bromobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide
- N-{[2-(2-chlorobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide
- N-{[2-(2-fluorobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide
Uniqueness
N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide is unique due to the presence of the iodinated benzoyl group, which can enhance its reactivity and binding affinity compared to similar compounds with different halogen substitutions. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H12IN3O2S |
|---|---|
Molecular Weight |
389.21 g/mol |
IUPAC Name |
N-[[(2-iodobenzoyl)amino]carbamothioyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H12IN3O2S/c13-9-4-2-1-3-8(9)11(18)15-16-12(19)14-10(17)7-5-6-7/h1-4,7H,5-6H2,(H,15,18)(H2,14,16,17,19) |
InChI Key |
UYFOLLAGRSJXNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC(=S)NNC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803332.png)

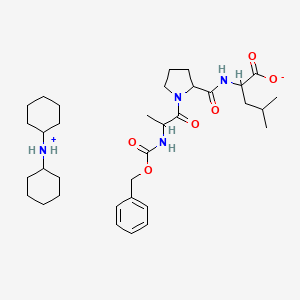
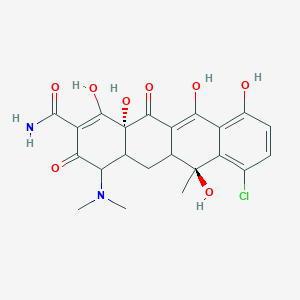
![[(4R)-3-benzoyloxy-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14803349.png)
![5-Methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B14803352.png)
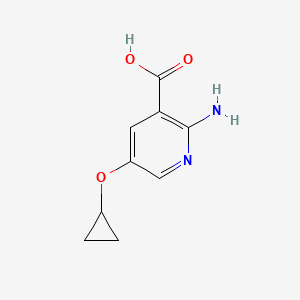
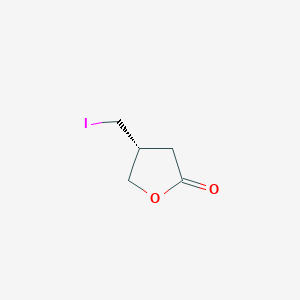
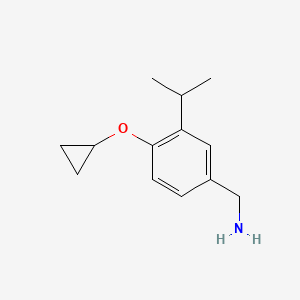

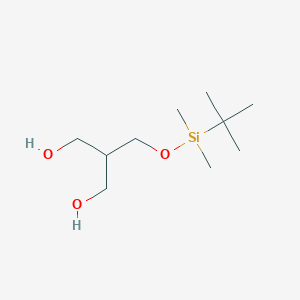
![2,2-diphenyl-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14803406.png)
